An In-depth Technical Guide to the Effects of Pentagastrin Meglumumine on Non-Gastric Tissues and Cell Lines
An In-depth Technical Guide to the Effects of Pentagastrin Meglumumine on Non-Gastric Tissues and Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the biological effects of pentagastrin (B549294), a synthetic analog of gastrin, on various non-gastric tissues and cell lines. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways and experimental designs.
Introduction
Pentagastrin is a synthetic pentapeptide that mimics the biological activity of the C-terminal tetrapeptide of gastrin, the hormone primarily responsible for stimulating gastric acid secretion. While its principal clinical application is as a diagnostic tool for evaluating gastric acid secretory function and for provocative testing in certain neuroendocrine tumors, a body of research has demonstrated that its effects are not confined to the stomach.[1][2][3] Pentagastrin exerts its influence by binding to the cholecystokinin (B1591339) B (CCK2) receptor, which is expressed in various non-gastric tissues.[2][3] Activation of the CCK2 receptor initiates a signaling cascade, primarily through phospholipase C, leading to increased intracellular calcium and subsequent cellular responses, including proliferation and secretion.[2] This guide delves into the documented effects of pentagastrin on non-gastric tissues, with a focus on colorectal cancer, the pancreas, and other relevant cell lines.
Effects on Colorectal Cancer Tissues and Cell Lines
Pentagastrin has been shown to have significant trophic (growth-promoting) effects on colorectal cancer cells, influencing their proliferation and migration.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on colorectal cancer models.
| Parameter Measured | Cell Line / Model | Pentagastrin Concentration/Dose | Result | Statistical Significance | Reference |
| Cell Migration & Area | Rat DMH induced adenocarcinoma | 10 µg/mL | Increased migration index and area covered by cells | P < 0.01 | [4] |
| Tumor Growth (Trophic Effects) | Human colon carcinoma xenografts in mice (COLO 320 DM, WiDr) | 2.0 mg/kg (3x daily for 14 days) | Confirmed trophic effects; varied biochemical response | Not specified | [5] |
| Cell Proliferation (Labeling Index) | Chemically induced colon cancer in rats | 240 µg/kg | Increased from 14.76% to 21.49% | P < 0.01 | [6] |
| Cell Division (Metaphase Index) | Chemically induced colon cancer in rats | 240 µg/kg | 108% increase (from 2.35% to 4.9%) | P < 0.01 | [6] |
| Receptor Binding Affinity (Kd) | Mouse colon tumor (MC-26) cell membranes | Not applicable | High-affinity site: < 1.0 nM; Low-affinity site: > 0.1 µM | Not applicable | [7] |
Key Experimental Protocols
1.2.1 In Vitro Cell Migration Assay [4]
-
Cell Line: DMH-induced colon adenocarcinoma cell line from rats.
-
Methodology:
-
Multicellular aggregates of the cell line were cultured.
-
The culture medium was supplemented with various concentrations of pentagastrin. A key effective concentration was 10 µg/mL. Control groups included medium alone and medium with the solvent for pentagastrin.
-
The centrifugal spreading of the aggregates was observed over 7 days.
-
Endpoints measured included the migration index, the total surface area occupied by the cells, and the cell density of the culture.
-
To distinguish between proliferation and migration, a parallel experiment was conducted with the addition of 5-fluorouracil (B62378) to inhibit cell division.
-
1.2.2 In Vivo Tumor Growth Study (Xenograft Model) [5]
-
Cell Lines: Three human colon carcinomas: COLO 320 DM (undifferentiated), WiDr (epithelial), and a patient-derived mucus-producing adenocarcinoma.
-
Animal Model: BALB/c athymic mice.
-
Methodology:
-
Tumor cells were implanted into dorsal subcutaneous pouches of the mice.
-
Tumors were allowed to grow for four to six weeks.
-
Mice were randomly assigned to two groups: a control group receiving saline injections and a treatment group receiving pentagastrin (2.0 mg/kg, three times a day) for 14 days.
-
At the end of the treatment period, tumors were harvested, homogenized, and analyzed for total DNA, RNA, and protein content as markers of growth.
-
Experimental Workflow Visualization
Effects on Pancreatic Tissue
Chronic administration of pentagastrin induces both hypertrophy (increase in cell size) and hyperplasia (increase in cell number) in the pancreas, alongside hemodynamic changes.
Quantitative Data Summary
The following table summarizes the quantitative effects of pentagastrin on the pancreas.
| Parameter Measured | Animal Model | Pentagastrin Dose | Result | Statistical Significance | Reference |
| Pancreatic Weight | Rats | 0.5, 1, or 2 mg/kg/day for 14 days | 33-73% increase | Significant | [8] |
| DNA Content | Rats | 2 mg/kg/day for 14 days | 47% increase | Significant | [8] |
| RNA Content | Rats | 2 mg/kg/day for 14 days | 98% increase | Significant | [8] |
| Protein Content | Rats | 2 mg/kg/day for 14 days | 85% increase | Significant | [8] |
| Ribosomal Protein Synthesis | Rats | 1 mg/kg/day and 2 mg/kg/day for 14 days | 25% and 72% augmentation, respectively | Not specified | [8] |
| Pancreatico-duodenal Blood Flow | Anesthetized Dogs | 2-4 µg/kg (intravenous) | Increase to 350% of initial value | Not specified | [9] |
Key Experimental Protocol
2.2.1 Chronic Administration Study in Rats [8]
-
Animal Model: Male rats.
-
Methodology:
-
Rats were divided into four groups: a saline control group and three treatment groups receiving daily injections of pentagastrin at 0.5, 1, or 2 mg/kg for 14 days.
-
After 14 days, the animals were sacrificed, and the pancreas was excised and weighed.
-
Pancreatic tissue was homogenized and analyzed for total DNA, RNA, and protein content.
-
Pancreatic polyribosomes were isolated to assess their ability to synthesize protein in a cell-free system, providing a measure of protein synthesis capacity.
-
Effects on Other Non-Gastric Tissues and Cell Lines
Pentagastrin's effects extend to other tissues, where it is often used for diagnostic purposes or has been studied for its receptor-mediated activity.
Neuroendocrine Tumors (NETs)
Pentagastrin is used clinically in provocative tests for certain NETs.
-
Medullary Carcinoma of the Thyroid (MTC): The pentagastrin-stimulated calcitonin test is a diagnostic tool for MTC. In patients with suspected MTC but non-elevated basal calcitonin, an injection of pentagastrin will cause a significant rise in calcitonin levels, confirming the diagnosis.[3]
-
Carcinoid Syndrome: Pentagastrin injection can provoke flushing and elevate circulating serotonin (B10506) (5-HT) levels, making it a useful diagnostic test for patients with suspected carcinoid syndrome who have normal or borderline biochemical markers.[3][10][11]
Pituitary Cell Lines
Studies on the GH3 pituitary cell line have helped characterize pentagastrin's interaction with the CCK2 receptor.
| Parameter Measured | Cell Line | Pentagastrin Concentration | Result | Reference | | :--- | :--- | :--- | :--- | | Receptor Binding (IC50) | GH3 Pituitary Cells | Not Applicable | CCKB Receptor: 11 nM; CCKA Receptor: 1100 nM |[12] | | Intracellular Calcium (Ca2+) | GH3 Pituitary Cells | 0.1-100 µM | Dose-dependent increase, with a maximal 2.77-fold increase |[12] |
Core Signaling Mechanisms
The effects of pentagastrin in both gastric and non-gastric tissues are mediated primarily through the CCK2 receptor.
CCK2 Receptor-Mediated Signaling Pathway
The binding of pentagastrin to the CCK2 receptor initiates a well-characterized intracellular signaling cascade.[2][3] This pathway is central to understanding its pleiotropic effects.
-
Receptor Binding: Pentagastrin binds to the G-protein coupled CCK2 receptor on the cell surface.
-
G-Protein Activation: This binding activates a Gq alpha subunit.
-
PLC Activation: The activated G-protein stimulates the enzyme Phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Downstream Effects: The rise in intracellular Ca2+ and the presence of DAG activate various downstream effectors, such as protein kinase C (PKC) and calmodulin, leading to cell-specific responses like proliferation, secretion, or altered gene expression.
Signaling Pathway Visualization
Logical Relationship of Effects
Conclusion
The biological activity of pentagastrin meglumine (B1676163) extends significantly beyond its well-established role in gastric acid secretion. Through its interaction with the CCK2 receptor, pentagastrin demonstrates potent trophic effects on colorectal cancer cells and induces marked hypertrophic and hyperplastic changes in the pancreas. Furthermore, its ability to stimulate hormone release from neuroendocrine tumors forms the basis of important diagnostic tests. The data and protocols summarized herein underscore the importance of considering these non-gastric effects in both preclinical research and clinical applications. For drug development professionals, the CCK2 receptor pathway in these non-gastric tissues may represent a target for therapeutic intervention in oncology and other fields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pentagastrin? [synapse.patsnap.com]
- 3. Pentagastrin - Wikipedia [en.wikipedia.org]
- 4. The effect of pentagastrin on the directional migration of colon adenocarcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pentagastrin stimulation of human colon carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulating effect of pentagastrin on cancer cell proliferation kinetics in chemically induced colon cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chronic administration of pentagastrin. Effects on pancreatic protein and nucleic acid contents and protein synthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hemodynamic actions of pentagastrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The pentagastrin test in the diagnosis of the carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. neuroendocrine.org.au [neuroendocrine.org.au]
- 12. medchemexpress.com [medchemexpress.com]
